N-[2-chloro-5-(trifluoromethyl)phenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multiple steps. The process begins with the preparation of the core pyrido[1,2-a]thieno[2,3-d]pyrimidine structure, followed by the introduction of the carboxamide group and the chlorotrifluoromethylphenyl substituent. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with biomolecules.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but they often include modulation of signaling cascades and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives with different substituents. Examples include:
- N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-3-carboxamide
Uniqueness
The uniqueness of N-[2-chloro-5-(trifluoromethyl)phenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide lies in its specific combination of functional groups and its potential applications. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and biological activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H11ClF3N3O2S |
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Molecular Weight |
437.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H11ClF3N3O2S/c1-9-3-2-6-26-15(9)25-17-11(18(26)28)8-14(29-17)16(27)24-13-7-10(19(21,22)23)4-5-12(13)20/h2-8H,1H3,(H,24,27) |
InChI Key |
KBHUIRMBGYDTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
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